molecular formula C13H9Cl2NO3 B2896695 5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid CAS No. 339024-38-3

5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Cat. No. B2896695
CAS RN: 339024-38-3
M. Wt: 298.12
InChI Key: IQZOWCJHDNIYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and carboxylic acid group (COOH). It also seems to have chloro (Cl) and benzyl (C7H7) substituents .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through various organic reactions, including condensation, cyclization, and substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyridine ring attached to a benzyl group and a carboxylic acid group. The presence of chloro groups suggests that the molecule may have regions of polarity .


Chemical Reactions Analysis

The compound, due to the presence of reactive groups like carboxylic acid and chloro substituents, might undergo various chemical reactions including esterification, nucleophilic substitution, and elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like carboxylic acid and chloro groups) would influence its properties .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include “5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid”, have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . Their ability to bind with high affinity to multiple receptors makes them valuable in developing new useful derivatives for cancer treatment .

Antibacterial Activity

“5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides”, a derivative of “5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid”, has been found to exhibit potent antibacterial activity against pathogenic Gram-negative bacteria . This includes bacteria like Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi .

Antidiabetic Activity

Indole derivatives have also been found to possess antidiabetic properties . This opens up possibilities for their use in the treatment of diabetes.

Interaction with Amino Acid Residues

The ligand “5-chloro-indole” moiety stacks between the amino acid residues Trp531 and Phe583 inside the hydrophobic pocket forming pi-H interaction with Val471 . This interaction could be potentially useful in the development of new drugs.

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-10-3-1-8(2-4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZOWCJHDNIYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=C(C2=O)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(4-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

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